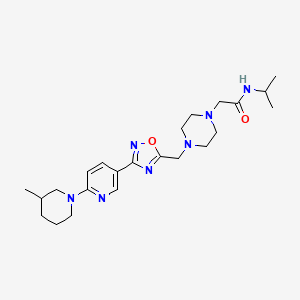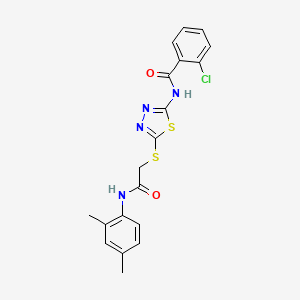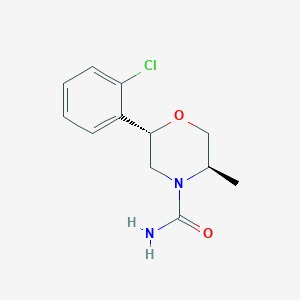
N-(1-hydroxy-2-methylpropan-2-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-hydroxy-2-methylpropan-2-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide, also known as THPN, is a novel compound with potential applications in scientific research. THPN is a nicotinamide derivative that has been synthesized using a specific method.
Aplicaciones Científicas De Investigación
Epigenetic Remodeling in Cancer
N-(1-hydroxy-2-methylpropan-2-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide is associated with Nicotinamide N-methyltransferase (NNMT), an enzyme overexpressed in various human cancers. NNMT contributes to tumorigenesis by consuming methyl units from S-adenosyl methionine, leading to a stable metabolic product, 1-methylnicotinamide. This process results in an altered epigenetic state characterized by hypomethylated histones and cancer-related proteins, along with heightened expression of pro-tumorigenic gene products. This finding points to a direct link between the deregulation of metabolic enzymes and widespread changes in the methylation landscape of cancer cells (Ulanovskaya, Zuhl, & Cravatt, 2013).
Oxidative Metabolism Studies
The compound plays a role in studies concerning oxidative metabolism, specifically in the context of assays for microsomal mixed-function oxidase activity. Research has shown that nicotinamide, a component of the molecule , can inhibit the metabolism of known substrates of the hepatic microsomal mixed-function oxidase system. This inhibition can occur through different mechanisms, depending on the substrate involved. Such studies underline the compound's utility in accurately assaying substrate metabolism under specific conditions, contributing to our understanding of hepatic enzyme activities (Schenkman, Ball, & Estabrook, 1967).
Structural Insights and Enzyme Catalysis
Further research on N-(1-hydroxy-2-methylpropan-2-yl)-2-((tetrahydrothiophen-3-yl)oxy)nicotinamide and its relation to NNMT has provided structural insights into substrate recognition and enzyme catalysis. The crystal structure of NNMT, when bound to both the demethylated donor (S-adenosyl-l-homocysteine) and the acceptor substrate (nicotinamide), reveals the structural basis for nicotinamide binding and highlights the role of specific active site residues in recognition and catalysis. These findings are crucial for understanding the enzyme's function and potential as a target for therapeutic interventions (Peng et al., 2011).
Corrosion Inhibition
Additionally, derivatives of the compound have been studied for their corrosion inhibition effects on mild steel in acidic environments. This research contributes to the broader field of industrial chemistry by offering potential solutions for protecting metals against corrosion, thereby extending their lifecycle in various industrial applications (Chakravarthy, Mohana, & Kumar, 2014).
Metabolic Regulation
Research also indicates that NNMT, associated with this compound, plays a significant role in metabolic regulation beyond its enzymatic activity related to vitamin B3 clearance. NNMT's overexpression in adipose and liver tissues, as well as in cancer cells, suggests its involvement in regulating multiple metabolic pathways. This expanded role includes the consumption of methyl donors and the generation of active metabolites, pointing to its potential as a therapeutic target in metabolic diseases (Pissios, 2017).
Propiedades
IUPAC Name |
N-(1-hydroxy-2-methylpropan-2-yl)-2-(thiolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O3S/c1-14(2,9-17)16-12(18)11-4-3-6-15-13(11)19-10-5-7-20-8-10/h3-4,6,10,17H,5,7-9H2,1-2H3,(H,16,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDTNEWFUTDQJJC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CO)NC(=O)C1=C(N=CC=C1)OC2CCSC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.39 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[(3-Cyanothiophen-2-yl)carbamoyl]methyl 3,6-dichloropyridine-2-carboxylate](/img/structure/B2403347.png)


![5-Benzyl-2-(6-cyclopropyl-5-fluoropyrimidin-4-yl)-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2403355.png)

![(E)-4-[[3-(4-fluorophenyl)-1-phenylpyrazol-4-yl]methylamino]-4-oxobut-2-enoic acid](/img/structure/B2403358.png)
![N-(4-methylphenyl)-2-[(2Z)-4-oxo-3-phenyl-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B2403360.png)
![7-acetyl-2-methyl-5,6,7,8-tetrahydropyrido[4',3':4,5]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2403361.png)
![N-cyclopropyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)thiophene-2-carboxamide](/img/structure/B2403362.png)


